molecular formula C16H11ClO3 B1661247 4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)- CAS No. 88952-75-4

4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)-

Cat. No. B1661247
CAS RN: 88952-75-4
M. Wt: 286.71 g/mol
InChI Key: MTXCAHZXOPLPAR-UHFFFAOYSA-N
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Description

The compound “4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)-” is a type of benzopyranone, which is a class of organic compounds . The molecular formula for this compound is C9H6O2 .


Molecular Structure Analysis

The molecular structure of “4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)-” consists of a benzopyranone core with a methoxyphenyl group attached . The molecular weight of this compound is 146.1427 .

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes in the body.

Mode of Action

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which could suggest that the compound may interact with its targets by forming covalent bonds.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in organic synthesis . This suggests that the compound could potentially affect pathways involving carbon-carbon bond formation.

Pharmacokinetics

The molecular weight of similar compounds is around 31374 , which is within the optimal range for drug-like molecules and could suggest good bioavailability.

Result of Action

Similar compounds have been used in proteomics research , suggesting that they may have effects at the protein level, potentially altering protein function or interactions.

Action Environment

The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a variety of environmental conditions.

properties

IUPAC Name

6-chloro-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXCAHZXOPLPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526047
Record name 6-Chloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 6-chloro-2-(3-methoxyphenyl)-

CAS RN

88952-75-4
Record name 6-Chloro-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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